7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorine atom at the 7th position and an isopropyl group at the 1st position of the benzotriazole ring.
Preparation Methods
The synthesis of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1H-benzotriazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-1,2,3-benzotriazole: Lacks the chlorine and isopropyl groups, resulting in different chemical and biological properties.
5-chloro-1H-1,2,3-benzotriazole: Has a chlorine atom at the 5th position instead of the 7th position, leading to variations in reactivity and applications.
1-(propan-2-yl)-1H-1,2,3-benzotriazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
7-chloro-1-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-9-7(10)4-3-5-8(9)11-12-13/h3-6H,1-2H3 |
InChI Key |
XJGLDJKKLMIFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC=C2Cl)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.